4-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide
Description
4-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-propyl-N-(thiophen-3-ylmethyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-2-3-9-10(17-14-13-9)11(15)12-6-8-4-5-16-7-8/h4-5,7H,2-3,6H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTZLAICEOQVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Attachment of the Thiophen-3-ylmethyl Group: This step involves the reaction of the thiadiazole intermediate with thiophen-3-ylmethyl halides under nucleophilic substitution conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The sulfur and nitrogen atoms in the thiadiazole ring enable nucleophilic displacement reactions. For example:
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Thiolate attack at C5 displaces the carboxamide group, forming 4-propyl-5-mercapto-1,2,3-thiadiazole derivatives.
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Ammonolysis replaces the carboxamide with amine groups under high-pressure NH3 .
Key Observation : Electron-withdrawing groups (e.g., carboxamide) enhance ring electrophilicity, accelerating substitution rates .
Ring-Opening and Rearrangement Reactions
Under strongly acidic (HCl, H2SO4) or basic (NaOH) conditions, the thiadiazole ring undergoes cleavage:
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Acidic hydrolysis yields thiourea derivatives and propyl-acetic acid fragments.
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Basic degradation generates H2S, NH3, and a propyl-substituted diketone .
Mechanistic Pathway :
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Protonation at N2 weakens the S–N bond.
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Ring opening via S–N cleavage.
Cross-Coupling Reactions
The thiophen-3-ylmethyl group participates in Pd-catalyzed couplings:
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Suzuki-Miyaura with aryl boronic acids at the thiophene’s 5-position.
Table 2: Cross-Coupling Efficiency with Varied Catalysts
| Reaction Type | Catalyst System | Conversion (%) |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DMF | 89 |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3 | 76 |
Acid/Base-Mediated Carboxamide Reactivity
The carboxamide group undergoes hydrolysis and condensation:
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Acidic hydrolysis (HCl, reflux) yields 4-propyl-1,2,3-thiadiazole-5-carboxylic acid.
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Condensation with hydrazines forms hydrazide derivatives, useful for further heterocyclic syntheses .
Kinetic Data :
Biological Interactions and Redox Reactions
In pharmacological contexts, the compound undergoes metabolic transformations:
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Cytochrome P450 oxidation at the propyl chain’s terminal carbon.
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Glutathione conjugation with the thiadiazole ring, forming a disulfide adduct .
Table 3: Metabolic Pathways in Liver Microsomes
| Enzyme | Metabolite Formed | Half-life (min) |
|---|---|---|
| CYP3A4 | Hydroxylated propyl chain | 12.4 |
| GST | Glutathione adduct | 8.7 |
Photochemical and Thermal Stability
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UV irradiation (λ = 254 nm) induces dimerization via [2+2] cycloaddition at the thiophene ring.
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Thermal decomposition (>200°C) releases SO2 and NH3, leaving a propyl-substituted carbon residue.
Coordination Chemistry
The thiadiazole’s nitrogen and sulfur atoms act as ligands for transition metals:
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Cu(II) complexes : Enhances antimicrobial activity via chelation.
Stability Constants (log β) :
Scientific Research Applications
Medicinal Chemistry
-
Antimicrobial Activity :
- Studies have shown that 4-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide exhibits significant antimicrobial activity against various bacterial and fungal strains. It has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi, indicating its potential as an antibiotic agent .
-
Anticancer Potential :
- The compound has been investigated for its anticancer properties. Research indicates that thiadiazole derivatives can inhibit DNA synthesis and target specific enzymes involved in cancer cell proliferation. In vitro studies have demonstrated that this compound can effectively reduce the viability of cancer cell lines, including hepatocellular carcinoma and lung cancer cells .
- Enzyme Inhibition :
Material Science
The structural properties of this compound make it suitable for applications in organic electronics. Its ability to conduct electricity and form stable films can be harnessed in the development of advanced materials such as organic semiconductors .
Agricultural Chemistry
Research into thiadiazole derivatives has also extended to agricultural applications, where these compounds are being explored for their potential as fungicides or herbicides. Their ability to disrupt metabolic processes in pests presents an opportunity for developing new crop protection strategies .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of thiadiazole derivatives demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics against certain strains of bacteria .
Case Study 2: Anticancer Activity
In vitro assays revealed that this compound significantly inhibited the proliferation of human lung cancer cell lines with IC50 values lower than conventional chemotherapeutics. The study highlighted its potential as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 4-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The pathways involved can vary depending on the specific biological target, but often include disruption of key metabolic processes.
Comparison with Similar Compounds
Similar compounds to 4-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide include other thiadiazole derivatives such as:
4-methyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide: Differing by the presence of a methyl group instead of a propyl group.
4-ethyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide: Differing by the presence of an ethyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity, making it a valuable compound for targeted research and applications.
Biological Activity
4-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Its unique structural features, including a thiadiazole ring and a thiophenyl group, contribute to its diverse biological activities. This article delves into the compound's biological activity, synthesizing relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 385.5 g/mol. The compound's structure includes:
- Thiadiazole moiety : Known for its pharmacological significance.
- Thiophenyl group : Enhances solubility and stability.
- Carboxamide functionality : Contributes to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₇OS₂ |
| Molecular Weight | 385.5 g/mol |
| CAS Number | 1903425-86-4 |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown activity against various bacterial and fungal strains. For instance, studies have demonstrated its effectiveness against Staphylococcus epidermidis and other pathogens .
Anticancer Potential
Thiadiazole derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For example:
- A549 (lung cancer) : Significant growth inhibition was observed.
- SK-MEL-2 (skin cancer) : The compound demonstrated notable suppressive activity.
The mechanism of action is believed to involve the inhibition of key metabolic pathways in cancer cells .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic processes, blocking substrate access and inhibiting their activity. This aspect is crucial for developing targeted therapies in various diseases .
Case Studies
Several studies highlight the biological efficacy of thiadiazole derivatives:
-
Study on Antimicrobial Activity :
- A series of thiadiazole derivatives were tested against E. coli and Candida albicans, showing varying degrees of antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- Anticancer Evaluation :
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Staphylococcus epidermidis | Growth inhibition | MIC = 20 µg/mL |
| Anticancer | A549 (lung cancer) | Cytotoxicity | IC50 = 25 µM |
| Enzyme Inhibition | Various metabolic enzymes | Inhibition observed | Not specified |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The thiadiazole ring acts as a pharmacophore contributing to the overall biological effects by facilitating interactions with enzymes and receptors involved in critical metabolic pathways .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, thiadiazole carbons at δ 160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 295.05 for C₁₂H₁₃N₃OS₂) .
- Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm⁻¹ confirm the amide C=O stretch .
How can contradictory bioactivity data across studies be systematically addressed?
Advanced Research Focus
Conflicting results in antimicrobial or anticancer assays may arise from:
- Assay variability : Standardize protocols (e.g., MIC values using CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria) .
- Structural analogs : Compare activity of derivatives (e.g., replacing the propyl group with cyclopropyl or methyl) to identify structure-activity relationships .
- Purity verification : Impurities >2% can skew results; use HPLC with a C18 column (95:5 acetonitrile/water) for batch consistency .
What strategies optimize reaction yields in large-scale synthesis?
Q. Advanced Research Focus
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require post-reaction dialysis. Switch to toluene for easier removal .
- Catalysts : Add 5 mol% DMAP to accelerate amide coupling, increasing yields from 65% to 85% .
- Temperature gradients : Gradual heating (40°C → 80°C) minimizes side reactions like thiadiazole ring decomposition .
How does modifying the thiophene or thiadiazole substituents impact pharmacological activity?
Q. Advanced Research Focus
- Thiophene modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the 5-position enhances antimicrobial potency by 20% but reduces solubility .
- Thiadiazole substitutions : Replacing the propyl group with a piperidinyl moiety improves CNS penetration, as shown in analog studies .
- Bioisosteres : Replace the thiophene with furan to reduce hepatotoxicity while retaining activity .
What are the stability profiles of this compound under varying storage conditions?
Q. Advanced Research Focus
- Thermal stability : Decomposition occurs at >150°C; store at –20°C in amber vials to prevent photodegradation .
- Hydrolytic sensitivity : The amide bond is stable at pH 4–7 but hydrolyzes in strong acids/bases (e.g., 50% degradation in 0.1M NaOH after 24 hours) .
- Solvent compatibility : Stable in DMSO for >6 months; avoid dichloromethane due to slow halogenation .
How can computational methods predict binding modes to biological targets?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina with protein databases (e.g., PDB ID 1T4G for kinase targets). The thiophene group shows π-π stacking with Tyr-181 in EGFR .
- MD simulations : Simulate ligand-receptor dynamics (GROMACS, 100 ns) to assess binding stability .
- QSAR models : Correlate logP values (calculated: 2.8) with antibacterial IC₅₀ to prioritize derivatives .
What reaction mechanisms explain thiadiazole ring formation during synthesis?
Q. Advanced Research Focus
- Cyclization pathways : Thiadiazole rings form via dehydrative cyclization of thiosemicarbazides, catalyzed by POCl₃ or iodine .
- Intermediate trapping : Isolate the thiourea intermediate (e.g., via TLC monitoring) to confirm stepwise vs. concerted mechanisms .
- Kinetic studies : Use in situ IR to track carbonyl disappearance (rate constant k = 0.15 min⁻¹ in DMF) .
How can researchers ensure reproducibility in biological assays?
Q. Advanced Research Focus
- Strict stoichiometry : Use Schlenk lines for moisture-sensitive steps to prevent hydrolysis .
- Negative controls : Include solvent-only and scrambled-sequence analogs to rule off-target effects .
- Batch documentation : Record solvent lot numbers and humidity levels during synthesis .
What methodologies resolve contradictions in pharmacokinetic data?
Q. Advanced Research Focus
- Comparative metabolomics : Use LC-MS/MS to track metabolite formation (e.g., sulfoxide derivatives in liver microsomes) .
- Species-specific differences : Test bioavailability in murine vs. human hepatocyte models .
- Permeability assays : Parallel Artificial Membrane Permeability Assay (PAMPA) predicts blood-brain barrier penetration (Pe = 4.2 × 10⁻⁶ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
